(2S)-3-amino-2-fluoropropan-1-ol
Description
Significance of Chiral Fluoroamino Alcohols in Chemical Research
Chiral amino alcohols are privileged structural motifs found in numerous biologically active compounds and are key synthons for the production of optically pure pharmaceuticals. nih.govnih.gov The presence of both an amine and a hydroxyl group provides versatile handles for further chemical modification, while the chiral center dictates the three-dimensional arrangement, which is often critical for biological activity. nih.govnih.gov The introduction of a fluorine atom into a chiral amino alcohol scaffold, creating a chiral fluoroamino alcohol, can profoundly alter the molecule's physical, chemical, and biological properties. ki.si20.210.105
The fluorine atom, being the most electronegative element, can influence the acidity and basicity of nearby functional groups, modify conformational preferences, and enhance metabolic stability by blocking sites of oxidation. nih.govlew.ro Furthermore, the carbon-fluorine bond is the strongest single bond in organic chemistry, contributing to the thermal and oxidative stability of the molecule. nih.govlew.ro These unique characteristics make chiral fluoroamino alcohols highly sought-after building blocks in drug discovery and materials science. ki.siacs.org Their stereochemically defined structures are essential for designing molecules with high selectivity and affinity for biological targets, such as enzymes and receptors. nih.gov The synthesis of these compounds can be achieved through various methods, including asymmetric synthesis and biocatalytic routes that employ enzymes to ensure high stereoselectivity. nih.govnih.govacs.org
Contextual Overview of Fluorine in Organic Synthesis
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. 20.210.105acs.org The effects of fluorine substitution are multifaceted; it can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes, and can suppress metabolic detoxification processes, thereby increasing the in vivo lifetime of drugs. lew.ro Although fluorine is the most abundant halogen in the Earth's crust, naturally occurring organofluorine compounds are exceedingly rare, with only a handful identified. lew.ro This has necessitated the development of a vast array of synthetic methods for introducing fluorine into organic substrates.
Historically, direct fluorination with elemental fluorine was fraught with challenges due to its extreme reactivity, often leading to decomposition or uncontrolled reactions. 20.210.105 Over time, methods were developed to moderate its reactivity, such as using diluted fluorine gas. 20.210.105 The field of organofluorine chemistry has since evolved dramatically, with the creation of a diverse toolbox of fluorinating reagents. nih.gov These range from nucleophilic fluoride (B91410) sources to electrophilic fluorinating agents, allowing for the selective and efficient introduction of fluorine atoms or fluoroalkyl groups. bohrium.com The synthesis of complex fluorinated molecules often relies on these specialized reagents and techniques. For instance, the chemoenzymatic synthesis of novel fluoroacids and their derivatives can be achieved with high stereopurity using aldolases, enzymes that form carbon-carbon bonds. nih.gov The unique effects of fluorine substitution can dramatically influence the outcome of chemical reactions, making a deep understanding of its behavior essential for designing and developing new fluoroalkylation methods. bohrium.com
Properties of (2S)-3-amino-2-fluoropropan-1-ol
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 344413-79-2 guidechem.com |
| Molecular Formula | C₃H₈FNO guidechem.com |
| Molecular Weight | 93.10 g/mol guidechem.comguidechem.com |
| Canonical SMILES | C(C(CO)F)N guidechem.com |
| InChI Key | DTXCSCJRPZOOAQ-GSVOUGTGSA-N guidechem.com |
| Topological Polar Surface Area | 46.2 Ų guidechem.comguidechem.com |
| Hydrogen Bond Donor Count | 2 guidechem.comguidechem.com |
| Hydrogen Bond Acceptor Count | 3 guidechem.comguidechem.com |
| Rotatable Bond Count | 2 guidechem.comguidechem.com |
| Physical Form | Liquid sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-amino-2-fluoropropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXCSCJRPZOOAQ-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302245 | |
| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344413-83-8 | |
| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344413-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-3-Amino-2-fluoro-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401302245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2s 3 Amino 2 Fluoropropan 1 Ol and Its Stereoisomers
Enantioselective Synthesis Approaches
Enantioselective synthesis is crucial for producing the specific (2S) stereoisomer of 3-amino-2-fluoropropan-1-ol (B3057275). This is achieved through methods that either introduce chirality using a catalyst or build upon existing chiral molecules.
Asymmetric catalysis employs chiral catalysts to guide a reaction towards the preferential formation of one enantiomer. Several catalytic strategies have been successfully applied to the synthesis of fluorinated amino alcohols.
Palladium-catalyzed asymmetric hydrogenation is one such method. For instance, α-fluorinated iminoesters can be reduced to β-fluoro-γ-amino alcohols with high enantiomeric excess (up to 99% ee) using a palladium catalyst in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE). The fluorinated solvent not only improves the solubility of the substrate but also stabilizes the catalyst.
Organocatalysis, specifically using proline and its derivatives, offers another powerful tool. The L-proline-catalyzed cross-Mannich reaction between fluorinated aldehydes and preformed imines can produce β-fluoroalkyl-γ-amino alcohols with excellent enantioselectivity (up to 95% ee). This approach demonstrates the versatility of small organic molecules as catalysts in constructing complex chiral structures.
Furthermore, iridium-N,P and rhodium-diphosphine complexes have been developed for the stereoselective synthesis of chiral fluorinated compounds, including 1,2-fluorohydrins, with high enantioselectivity. These systems are effective for hydrogenating fluoroalkenes, often minimizing the undesired side reaction of defluorination.
Radiochemical Synthesis of Fluorine-18 (B77423) Labeled Analogues
Design and Synthesis of Radiolabeling Precursors
The effective synthesis of ¹⁸F-labeled compounds like the analogs of (2S)-3-amino-2-fluoropropan-1-ol heavily relies on the careful design and preparation of suitable precursor molecules. These precursors are engineered to facilitate the late-stage introduction of the ¹⁸F isotope via nucleophilic substitution. A common and effective strategy involves the use of a protecting group that simultaneously shields the amine and hydroxyl functionalities of the aminopropanol (B1366323) backbone, while a good leaving group is installed at the position designated for fluorination.
A prominent approach employs an oxazolidinone ring system to protect both the hydroxyl and amino groups. scholaris.ca This strategy is advantageous as it simplifies the synthetic sequence and improves yields. For instance, in the synthesis of fluorinated β-blocker analogs, which share the aminopropanol structural motif, a versatile intermediate, (3-(1-(benzyloxy)propan-2-yl)-2-oxooxazolidin-5-yl)methyl 4-methylbenzenesulfonate, was developed. acs.org This intermediate can be coupled to various core structures, and following a few synthetic steps, yields a precursor ready for radiolabeling. acs.org
The general synthetic pathway to such precursors often starts from a chiral building block like (S)-glycidol. The synthesis involves several key steps:
Protection: The hydroxyl and amino functionalities are protected, often by forming an oxazolidinone ring.
Installation of a Leaving Group: A sulfonate ester, typically a tosylate (OTs) or mesylate (OMs), is introduced at the position where the fluorine atom will be incorporated. These are excellent leaving groups for nucleophilic substitution by [¹⁸F]fluoride. nih.gov
Deprotection and Modification (if necessary): In some routes, protecting groups are manipulated to allow for further structural modifications before the final precursor is obtained. acs.org
| Precursor Type | Key Features | Synthetic Strategy | Reference |
| Oxazolidinone-protected tosylate | Protects amine and hydroxyl groups; contains a tosylate leaving group. | Convergent synthesis starting from chiral materials like (S)-glycidol. | acs.org, scholaris.ca |
| Alkyltosylate Precursors | Pre-installed leaving group (tosylate) on an alkyl chain. | Reaction of an amine with alkyl-ditosylates. | nih.gov |
| Stannyl Precursors | Used for electrophilic radiohalogenation, though less common for this specific structure. | Preparation of organotin compounds for subsequent radiofluorodestannylation. | nih.gov |
Strategies for Efficient Isotopic Fluorine Incorporation
The incorporation of the short-lived fluorine-18 isotope (t½ ≈ 109.7 minutes) into the precursor molecule is the most critical step in the synthesis of the final PET radiotracer. nih.gov The process must be rapid, efficient, and high-yielding to ensure a sufficient amount of the radiolabeled compound is available for imaging studies.
The most prevalent method for introducing ¹⁸F is through nucleophilic substitution, where the [¹⁸F]fluoride ion displaces a leaving group, such as a tosylate, on the precursor molecule. scholaris.canih.gov This reaction is typically performed under anhydrous conditions, as water can solvate the fluoride (B91410) ion and reduce its nucleophilicity. The [¹⁸F]fluoride is usually produced in a cyclotron as an aqueous solution and must be dried and activated. This is commonly achieved using a combination of a potassium salt (e.g., K₂CO₃) and a cryptand like Kryptofix 2.2.2 (K222), which sequesters the potassium ion and enhances the reactivity of the "naked" fluoride ion. nih.gov
Key considerations for efficient isotopic fluorine incorporation include:
Solvent and Temperature: The choice of solvent (e.g., acetonitrile, dimethylformamide) and reaction temperature is optimized to maximize the rate of substitution while minimizing side reactions. acs.org
Base: The basicity of the reaction medium must be carefully controlled to prevent decomposition of the precursor and the formation of byproducts. google.com
Purification: After the reaction, the ¹⁸F-labeled product must be rapidly purified, typically using high-performance liquid chromatography (HPLC), to separate it from unreacted precursor and other impurities. nih.gov
Challenges in this step often relate to the final deprotection of the molecule. For example, removing the oxazolidinone protecting group after ¹⁸F-incorporation can be difficult, requiring harsh conditions (e.g., strong base or acid at high temperatures) that can potentially degrade the final product. acs.org Research has focused on optimizing these deprotection steps, for instance, using lithium aluminum hydride (LAH) at controlled temperatures to minimize byproduct formation. acs.org
Alternative strategies for fluorine incorporation are also being explored. One such method involves the use of an aluminum-[¹⁸F]fluoride complex (Al¹⁸F). This technique can be applied to molecules containing a specific chelator, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), allowing for rapid, one-pot labeling in aqueous solutions under mild conditions. nih.gov Another approach involves the use of pre-labeled small molecules, or "prosthetic groups," like [¹⁸F]fluoroethyl azide, which can then be attached to the target molecule via click chemistry. researchgate.net
| Fluorination Strategy | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
| Nucleophilic Tosyl Displacement | [¹⁸F]F⁻, K₂CO₃/K222, anhydrous solvent (e.g., MeCN), heat. | Widely applicable, high yields with optimized precursors. | Requires anhydrous conditions, harsh deprotection may be needed. | acs.org, scholaris.ca, nih.gov |
| Copper-Mediated Radiofluorination | [¹⁸F]F⁻, Cu-catalyst, aryl stannane (B1208499) precursor. | Useful for aromatic systems. | Less common for aliphatic fluorination. | nih.gov |
| Aluminum Fluoride (Al¹⁸F) Labeling | [¹⁸F]F⁻, AlCl₃, NOTA-conjugated peptide/molecule, aqueous buffer, heat. | Fast, one-pot, aqueous conditions. | Requires a chelator to be conjugated to the molecule. | nih.gov |
| Prosthetic Group Labeling | Pre-labeled agent (e.g., [¹⁸F]fluoroethyl azide) + click chemistry (e.g., CuAAC, SPAAC). | Modular, high-yielding conjugation. | Requires synthesis of the prosthetic group and a complementary functional group on the target. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 2s 3 Amino 2 Fluoropropan 1 Ol and Its Derivatives
Transformations Involving the Amino Functionality
The primary amino group in (2S)-3-amino-2-fluoropropan-1-ol is a key site for a variety of chemical modifications, including protection, alkylation, and acylation, which are fundamental for its application as a building block in medicinal chemistry and organic synthesis. bg.ac.rssmolecule.comnih.gov
The nucleophilic character of the amino group allows it to readily participate in substitution reactions. bg.ac.rssmolecule.com For synthetic manipulations, the amino group is often protected to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, N-Boc protection can be achieved using di-tert-butyl dicarbonate (B1257347), as demonstrated in the synthesis of related fluorinated amino alcohol derivatives. acs.orgpharmacompass.com Similarly, the Cbz group can be introduced using benzyl (B1604629) chloroformate and removed under various conditions, including catalytic hydrogenation. organic-chemistry.org
N-alkylation of the amino group can be accomplished through reductive amination or by reaction with alkyl halides. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is a common strategy. acs.org Direct alkylation with alkyl halides can also be employed, though it may be prone to over-alkylation.
N-acylation and sulfonylation reactions proceed readily with acylating or sulfonylating agents. The reaction of the amino group with acyl chlorides or anhydrides yields the corresponding amides. Sulfonylation, the reaction with sulfonyl chlorides in the presence of a base, provides sulfonamides. These transformations are crucial for creating diverse derivatives with potential biological activities.
A summary of representative transformations at the amino functionality is presented in the table below.
| Reaction Type | Reagent/Conditions | Product Type | Reference(s) |
| N-Protection | Di-tert-butyl dicarbonate (Boc)₂O | N-Boc protected amine | acs.orgpharmacompass.com |
| N-Protection | Benzyl chloroformate (Cbz-Cl) | N-Cbz protected amine | organic-chemistry.org |
| N-Alkylation | Aldehyde/Ketone, NaBH₄ | Secondary or Tertiary Amine | acs.org |
| N-Acylation | Acyl chloride or Anhydride | Amide | nih.gov |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | nih.gov |
Reactions at the Hydroxyl Group
The primary hydroxyl group of this compound can undergo a range of reactions, including protection, O-alkylation, esterification, and oxidation.
Protection of the hydroxyl group is often necessary during reactions targeting the amino functionality. In some synthetic routes, both the amino and hydroxyl groups are simultaneously protected, for instance, by forming an oxazolidinone ring. acs.org This cyclic carbamate (B1207046) can be formed by reacting the amino alcohol with a carbonyl equivalent and can be subsequently cleaved under acidic or basic conditions.
O-alkylation to form ethers and esterification to form esters are standard transformations for primary alcohols. O-alkylation can be achieved under Williamson ether synthesis conditions, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide. Esterification is typically carried out using an acyl chloride or a carboxylic acid with a coupling agent.
The oxidation of the primary alcohol to an aldehyde or a carboxylic acid represents a key transformation. Various oxidation methods are available, including those using chromium-based reagents or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. louisville.edu More recently, catalytic aerobic oxidation methods using systems like Cu/TEMPO have been shown to be highly chemoselective for the oxidation of alcohols in the presence of amines. nih.govresearchgate.net The oxidation of this compound would lead to the corresponding chiral fluorinated amino aldehyde or amino acid, which are valuable synthetic intermediates. orgsyn.org For instance, quinone-catalyzed oxidative deformylation of 1,2-amino alcohols provides a route to imines, showcasing a method for C-C bond cleavage and oxidation. beilstein-journals.org
The table below summarizes key reactions involving the hydroxyl group.
| Reaction Type | Reagent/Conditions | Product Type | Reference(s) |
| Protection | Carbonyl equivalent (e.g., phosgene) | Oxazolidinone | acs.org |
| O-Alkylation | Base, Alkyl halide | Ether | nih.govrsc.org |
| Esterification | Acyl chloride or Carboxylic acid/coupling agent | Ester | nih.gov |
| Oxidation | Swern, Dess-Martin, or Cu/TEMPO | Aldehyde or Carboxylic Acid | louisville.edunih.govresearchgate.net |
Influence of the Vicinal Fluorine Atom on Chemical Transformations and Selectivity
The fluorine atom at the C2 position exerts a profound influence on the reactivity and selectivity of reactions involving this compound. This influence stems from a combination of steric and electronic effects.
Electronic Effects: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond and influences the electron density of neighboring atoms. The acidity of the vicinal C-H and N-H protons is increased, which can affect the conditions required for deprotonation in certain reactions. The decreased basicity of the nitrogen atom due to the adjacent electron-withdrawing fluorine has been noted to increase the lipophilicity of related fluorinated β-blockers. acs.org Furthermore, fluorinated alcohols can act as hydrogen-bond donors, a property that can be exploited in catalysis. nih.govrsc.org
Gauche Effect: A significant stereoelectronic phenomenon is the "gauche effect," which describes the tendency of vicinal electronegative substituents to adopt a gauche conformation rather than the sterically less hindered anti conformation. This effect has been observed in related molecules like 2-fluoroethanol (B46154) and 2-fluoroethylamine, particularly upon protonation of the amino or hydroxyl group. bg.ac.rsnih.govpsu.edu The gauche preference is attributed to a combination of hyperconjugative interactions (e.g., σC-H → σ*C-F) and electrostatic attractions. bg.ac.rsnih.govresearchgate.net This conformational preference can influence the approach of reagents and thus the stereochemical outcome of reactions. In 2,2-difluoroethylamine (B1345623) hydrochloride, a "double gauche effect" is observed where the ammonium (B1175870) group is gauche to both fluorine atoms, primarily due to electrostatic attraction. nih.govbeilstein-journals.org
Steric Effects: While fluorine has a relatively small van der Waals radius, the C-F bond is shorter and stronger than a C-H bond. The steric hindrance around the chiral center can influence the facial selectivity of reactions at adjacent functional groups. This steric demand, combined with the electronic effects, plays a crucial role in directing the stereochemical course of reactions.
The interplay of these effects is summarized in the table below.
| Effect | Description | Consequence on Reactivity and Selectivity | Reference(s) |
| Inductive Effect | Strong electron-withdrawing nature of fluorine. | Increased acidity of vicinal protons, decreased basicity of the amino group, increased lipophilicity. | acs.org |
| Gauche Effect | Preference for a gauche conformation between the C-F bond and the vicinal C-N or C-O bond. | Influences the ground state conformation, affecting reagent approach and stereochemical outcomes. | bg.ac.rsnih.govpsu.edunih.govresearchgate.net |
| Steric Hindrance | Presence of the fluorine atom at the chiral center. | Can influence facial selectivity in reactions at adjacent positions. | nih.gov |
Elucidation of Reaction Mechanisms and Stereochemical Outcomes
The stereogenic center and the vicinal fluorine atom in this compound are critical in determining the mechanisms and stereochemical outcomes of its reactions.
Nucleophilic Substitution: Reactions involving nucleophilic substitution at the carbon bearing the fluorine or at the adjacent carbon are governed by standard mechanistic principles (SN1 and SN2). byjus.comwikipedia.orgyoutube.comlibretexts.org In an SN2 reaction, the nucleophile attacks from the backside of the leaving group, leading to an inversion of configuration. The steric hindrance around the reaction center and the nature of the solvent play crucial roles. libretexts.org For reactions proceeding through an SN1 mechanism, a carbocation intermediate is formed, which can lead to racemization unless the stereocenter is not involved or is stabilized by neighboring group participation.
Stereochemical Control in Synthesis: In the synthesis of related fluorinated amino alcohols, the stereochemistry is often controlled by the choice of chiral starting materials and reagents. For example, in the proline-catalyzed cross-Mannich reaction to produce γ-amino alcohols, the chiral proline catalyst forms a chiral enamine intermediate that directs the nucleophilic addition to a specific face of the imine, leading to high enantioselectivity. smolecule.com
A key mechanistic insight comes from the synthesis of fluorohydrins from epoxides. The ring-opening of a 2,3-epoxy amine with a fluoride (B91410) source like HBF₄·OEt₂ proceeds via an SN2-type mechanism. The fluoride ion attacks the less substituted carbon of the epoxide, resulting in an inversion of configuration at that center and leading to a single diastereomer of the amino fluorohydrin. This highlights the predictable nature of stereochemical outcomes in such reactions.
The existing (S)-configuration at the C2 center of this compound provides a strong bias for the stereochemical outcome of reactions at adjacent positions through substrate control. Reagents will preferentially approach from the less sterically hindered face, leading to diastereoselective transformations.
The table below outlines key mechanistic features and their stereochemical implications.
| Reaction/Process | Mechanistic Feature | Stereochemical Outcome | Reference(s) |
| Nucleophilic Substitution (SN2) | Backside attack of the nucleophile. | Inversion of configuration. | byjus.comwikipedia.orglibretexts.org |
| Proline-Catalyzed Mannich Reaction | Formation of a chiral enamine intermediate. | High diastereo- and enantioselectivity. | smolecule.com |
| Epoxide Ring-Opening | SN2-type attack by fluoride. | Inversion of configuration at the site of attack. | wikipedia.org |
| Substrate-Controlled Reactions | Steric hindrance from the existing chiral center. | Diastereoselective formation of products. | nih.gov |
General information on related topics such as the synthesis of fluorinated amino alcohols, the utility of chiral building blocks in asymmetric synthesis, and methods for stereochemical control is abundant. However, specific research findings, data tables, and in-depth discussions pertaining to the precise applications, derivatization, and stereochemical influence of "this compound" as outlined in the requested article structure could not be located.
The available literature does not provide sufficient detail to generate a thorough and scientifically accurate article that strictly adheres to the requested outline, which includes:
2s 3 Amino 2 Fluoropropan 1 Ol As a Versatile Chiral Building Block in Advanced Organic Synthesis
Stereochemical Control and Transfer in Derivative Synthesis:Detailed studies on how the stereochemistry of "(2S)-3-amino-2-fluoropropan-1-ol" influences the stereochemical outcome of subsequent reactions in the synthesis of its derivatives are not available in the searched resources.
Therefore, it is not possible to provide the requested article with the required level of detail and specificity based on the currently accessible information. Further primary research on "this compound" would be necessary to address the specific points of the proposed article outline.
Advanced Spectroscopic and Chromatographic Characterization of 2s 3 Amino 2 Fluoropropan 1 Ol and Its Derivatives
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy Applications
¹⁹F NMR spectroscopy is a powerful and highly sensitive analytical tool for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of the proton (¹H) nucleus. nih.gov A key advantage is the large chemical shift range of over 300 ppm, which provides exquisite resolution and sensitivity to subtle changes in the local electronic environment. nih.govcore.ac.uk Furthermore, the scarcity of endogenous fluorinated compounds in biological systems means that ¹⁹F NMR spectra are typically free from background signals. core.ac.uk
The ¹⁹F NMR spectrum of (2S)-3-amino-2-fluoropropan-1-ol provides a wealth of structural information. The chemical shift of the fluorine atom is highly dependent on its local environment, including the effects of neighboring substituents and through-space interactions. nih.gov For a simple molecule like this compound, the ¹⁹F spectrum would typically exhibit a single resonance, the chemical shift of which confirms the presence of the C-F bond.
More detailed structural information is gleaned from the coupling constants between the fluorine nucleus and adjacent protons (J-coupling). In this compound, the fluorine atom will couple to the proton on the same carbon (²JHF), as well as the protons on the adjacent methylene (B1212753) groups (³JHF). The magnitude of these coupling constants is dependent on the dihedral angles between the coupled nuclei, as described by the Karplus relationship. This dependence allows for detailed conformational analysis of the C-C backbone. By measuring these coupling constants, the preferred staggered conformation (gauche or anti) of the molecule in solution can be inferred.
For example, derivatization of the amino or hydroxyl group would induce significant changes in the ¹⁹F chemical shift, providing clear evidence of the transformation. The table below illustrates typical NMR data that could be expected for this compound.
| Parameter | Nucleus | Expected Value | Structural Information |
| Chemical Shift (δ) | ¹⁹F | -190 to -210 ppm | Confirms the presence of an aliphatic fluorine atom. Highly sensitive to solvent and derivatization. |
| Coupling Constant | ²JHF | 45 - 50 Hz | Geminal coupling to the proton on C2. |
| Coupling Constant | ³JHF (to C1-H₂) | 15 - 25 Hz | Vicinal coupling to the hydroxymethyl protons. The magnitude is dependent on H-C1-C2-F dihedral angles. |
| Coupling Constant | ³JHF (to C3-H₂) | 20 - 30 Hz | Vicinal coupling to the aminomethyl protons. The magnitude is dependent on H-C3-C2-F dihedral angles. |
Note: Expected values are illustrative and can vary based on solvent, concentration, and temperature.
The sensitivity of the ¹⁹F chemical shift to the local environment makes it an excellent probe for monitoring chemical reactions in real-time. For instance, during the N-acylation or O-alkylation of this compound, the initial ¹⁹F resonance corresponding to the starting material would decrease in intensity, while a new resonance at a different chemical shift, corresponding to the product, would appear and grow over time. This allows for the straightforward determination of reaction kinetics and conversion without the need for chromatographic separation of aliquots.
Furthermore, ¹⁹F NMR is a valuable technique for studying non-covalent intermolecular interactions, such as protein-ligand binding. acs.org If this compound or one of its derivatives binds to a larger macromolecule, such as a protein or enzyme, a significant change in the ¹⁹F chemical shift and line broadening of the signal is often observed. nih.gov This provides information on the binding event, and in some cases, the dissociation constant (Kd) can be quantified by titrating the protein with the fluorinated ligand. nih.gov The absence of background signals makes ¹⁹F NMR particularly well-suited for these studies, even in complex biological matrices. core.ac.uk
Chiral Analytical Techniques
Determining and controlling the stereochemistry of chiral molecules is critical in many fields. Chiral chromatography is the benchmark for assessing the enantiomeric purity of compounds like this compound.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric purity of chiral compounds. nih.gov For polar molecules like amino alcohols, direct analysis without derivatization is preferred to avoid potential racemization during sample preparation. sigmaaldrich.com
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the separation of underivatized amino acids and their analogues. sigmaaldrich.com These phases operate in polar ionic or reversed-phase modes and offer multiple chiral recognition mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance. To determine the enantiomeric purity of this compound, a sample would be injected onto a teicoplanin-based column. The two enantiomers, (2S) and (2R), would interact differently with the chiral selector, leading to different retention times and allowing for their separation and quantification.
A typical method validation would demonstrate the ability to quantify a small amount (e.g., <0.5%) of the undesired (2R)-enantiomer in the presence of the main (2S)-enantiomer. nih.gov
| Parameter | Condition |
| Column | Astec CHIROBIOTIC T (Teicoplanin CSP) |
| Mobile Phase | Methanol (B129727)/Water/Acetic Acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV (e.g., 210 nm) or Mass Spectrometry (MS) |
| Hypothetical Retention Time (tR) for (2S)-enantiomer | 8.5 min |
| Hypothetical Retention Time (tR) for (2R)-enantiomer | 10.2 min |
| Enantiomeric Excess (% ee) | Calculated from the peak areas of the two enantiomers |
Note: Conditions are illustrative and require optimization.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, particularly for chiral separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar co-solvent (modifier) like methanol or ethanol. chromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. chromatographyonline.comteledynelabs.com
These properties make SFC an ideal technique for high-throughput reaction monitoring. For example, in the asymmetric synthesis of a derivative of this compound, SFC can be used to rapidly assess both the conversion of the starting material and the enantiomeric excess of the product in a single analysis. The fast equilibration times of SFC columns allow for the rapid analysis of numerous samples from a reaction screen. chromatographyonline.com The use of CO₂ also reduces the consumption of organic solvents, making it a greener analytical technique. teledynelabs.com
| Reaction Progress | Retention Time (min) - Starting Material | Retention Time (min) - (2S)-Product | Retention Time (min) - (2R)-Product |
| t = 0 hours | 1.5 | - | - |
| t = 2 hours | 1.5 (major) | 2.8 (minor) | 3.2 (trace) |
| t = 8 hours | 1.5 (trace) | 2.8 (major) | 3.2 (minor) |
Note: This table illustrates how SFC can monitor the disappearance of a starting material and the appearance of two enantiomeric products over time.
Mass Spectrometry and Other Complementary Techniques for Structural Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of newly synthesized compounds. High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), can determine the mass of a molecule with very high accuracy (typically <5 ppm). For this compound (C₃H₈FNO), HRMS would be used to confirm that the measured exact mass matches the theoretical calculated mass, thereby verifying its elemental formula.
Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would likely include the neutral loss of water (H₂O) from the protonated molecule [M+H]⁺, or the loss of the aminomethyl group (CH₂NH₂). These fragmentation patterns help to piece together the molecular structure and distinguish it from potential isomers.
| Technique | Ion | Theoretical m/z | Measured m/z | Information Provided |
| HRMS (ESI+) | [M+H]⁺ | 94.0663 | 94.0661 | Confirms elemental composition (C₃H₉FNO⁺). |
| MS/MS | [M+H - H₂O]⁺ | 76.0557 | 76.0556 | Confirms presence of a hydroxyl group. |
| MS/MS | [M+H - CH₂NH₂]⁺ | 64.0346 | 64.0345 | Confirms presence of a primary amine attached to a methylene. |
Note: m/z values are for the most abundant isotopes.
Together, these advanced spectroscopic and chromatographic methods provide a comprehensive toolkit for the unambiguous characterization of this compound and its derivatives, ensuring its structural integrity and enantiomeric purity for subsequent applications.
Computational Chemistry and Molecular Modeling Studies of 2s 3 Amino 2 Fluoropropan 1 Ol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
A comprehensive investigation into the electronic structure and reactivity of (2S)-3-amino-2-fluoropropan-1-ol through quantum chemical calculations has not been specifically published. Such studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) to elucidate key electronic properties.
Theoretically, these calculations could determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. Furthermore, the generation of an electrostatic potential map would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting its interaction with other chemical species. For this compound, one would anticipate the nitrogen of the amino group and the oxygen of the hydroxyl group to be primary sites of nucleophilicity.
Conformational Analysis and Stereochemical Properties
A detailed conformational analysis of this compound, supported by computational energy profiling, is not available in peer-reviewed literature. A proper analysis would involve systematically rotating the molecule's two rotatable bonds (C1-C2 and C2-C3) to identify all possible staggered and eclipsed conformers. The relative energies of these conformers would then be calculated to determine the most stable, lowest-energy structures.
Key interactions expected to govern its conformational preferences include intramolecular hydrogen bonding. In this molecule, a hydrogen bond could potentially form between the hydroxyl group (-OH) as a donor and the fluorine atom (O-H···F) or the amino group (O-H···N) as acceptors. Conversely, the amino group could act as a donor with the hydroxyl oxygen (N-H···O) or fluorine (N-H···F) as acceptors. The stereochemistry at the C2 carbon, fixed as (S), along with the gauche and anti-periplanar effects involving the electronegative fluorine, amino, and hydroxyl groups, would significantly influence the stability of these conformers. Studies on related fluorohydrins suggest that such intramolecular hydrogen bonds can be crucial in determining the preferred molecular shape in both the gas phase and in solution.
Molecular Dynamics Simulations for Chemical System Behavior
There are no specific molecular dynamics (MD) simulation studies published for isolated this compound. MD simulations are powerful computational tools used to model the physical movements of atoms and molecules over time.
For this compound, an MD simulation would require a well-parameterized force field to accurately describe the intramolecular and intermolecular forces. Such a simulation could provide insights into the molecule's behavior in different environments, such as in aqueous solution or in a biological system. It would allow for the exploration of its dynamic conformational changes, solvation effects, and its potential interactions with larger molecules like proteins or nucleic acids. While the compound's enantiomer has been incorporated into larger molecules that were subsequently studied with computational modeling, these simulations focused on the final complex rather than the isolated amino alcohol.
In Silico Prediction of Relevant Chemical Parameters
While detailed research studies are limited, several chemical properties for this compound have been predicted using computational algorithms and are available in chemical databases. These parameters provide a basic physicochemical profile of the molecule.
| Parameter | Predicted Value | Source |
|---|---|---|
| Molecular Weight | 93.10 g/mol | |
| Molecular Formula | C₃H₈FNO | |
| XLogP3-AA | -1.0 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area (TPSA) | 46.2 Ų | |
| Heavy Atom Count | 6 | |
| Complexity | 34.0 | |
| Monoisotopic Mass | 93.058992041 |
Future Perspectives and Emerging Research Directions for 2s 3 Amino 2 Fluoropropan 1 Ol
Innovations in Sustainable and Green Synthesis Methodologies
The growing emphasis on environmentally friendly chemical processes is driving innovation in the synthesis of fluorinated compounds like (2S)-3-amino-2-fluoropropan-1-ol. cas.cnresearchgate.netTraditional methods for producing fluorinated molecules often involve harsh reagents and generate significant waste. dovepress.comConsequently, researchers are actively exploring greener alternatives. dovepress.comeurekalert.orgChemoenzymatic Synthesis: One of the most promising green approaches is chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions. escholarship.orgd-nb.infoThis methodology offers several advantages, including mild reaction conditions and high stereoselectivity, which are crucial for producing chiral molecules. d-nb.infonih.govResearchers have successfully used enzymes like aldolases and alcohol dehydrogenases for the asymmetric synthesis of chiral fluorinated compounds. escholarship.orgd-nb.infoFor instance, aldolases have been used to create carbon-carbon bonds with control over the stereochemistry at the fluorine-bearing center, while alcohol dehydrogenases can achieve highly enantioselective reductions of keto groups to produce chiral alcohols. escholarship.orgd-nb.infoThese enzymatic steps can be integrated into multi-step syntheses to produce complex chiral fluorinated building blocks. nih.govacs.orgFlow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, is another key area of innovation. uva.nlresearchgate.netThis technology offers enhanced safety, better temperature control, and improved mixing, which is particularly beneficial for handling hazardous reagents often used in fluorination reactions. contractpharma.comContinuous flow processes can also facilitate the use of gaseous reagents and enable reactions that are difficult to control in traditional batch setups. rsc.orgThe integration of flow chemistry with other green techniques, such as biocatalysis, holds significant promise for the efficient and scalable production of this compound and its derivatives. acs.orguva.nl
| Green Synthesis Approach | Key Advantages | Relevance to this compound |
| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced waste. d-nb.infonih.gov | Enables the creation of the specific (2S) stereocenter and can be used to synthesize chiral fluorinated amino alcohols. escholarship.orgnih.gov |
| Flow Chemistry | Enhanced safety, precise process control, improved efficiency, and scalability. uva.nlcontractpharma.com | Allows for safer handling of fluorinating agents and can be used for continuous production, potentially lowering costs. researchgate.netcontractpharma.com |
| Use of Greener Reagents | Reduced toxicity and environmental impact. eurekalert.org | Development of new, safer fluorinating agents can make the overall synthesis process more sustainable. bioengineer.org |
Exploration of Novel Chemical Transformations and Reactivity
This compound serves as a versatile chiral building block for the synthesis of more complex molecules. smolecule.comchemscene.comThe presence of three distinct functional groups—the primary amine, the primary hydroxyl group, and the carbon-fluorine bond—allows for a wide range of chemical modifications.
The amino and hydroxyl groups are readily available for various transformations. The amino group can act as a nucleophile in substitution and addition reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation reactions. cdnsciencepub.comThe fluorine atom significantly influences the molecule's reactivity and the properties of its derivatives. The high electronegativity of fluorine can affect the acidity and basicity of the neighboring functional groups and can introduce unique conformational constraints. mdpi.comcdnsciencepub.com Recent research has focused on using this and similar fluorinated building blocks to create novel compounds with potential biological activity. For example, derivatives of fluorinated amino alcohols are being investigated for their potential as neuroprotective agents and as components of proteasome inhibitors for treating diseases like Human African Trypanosomiasis. acs.orgThe strategic placement of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. youtube.com Future research will likely continue to explore the diverse reactivity of this compound. This includes its use in multicomponent reactions to rapidly build molecular complexity, and as a chiral ligand in asymmetric catalysis. The development of selective protection and deprotection strategies for the amino and hydroxyl groups will be crucial for unlocking its full potential in synthetic chemistry.
| Functional Group | Potential Chemical Transformations | Impact of Fluorine |
| Amino Group (-NH2) | Acylation, alkylation, formation of amides, carbamates, and sulfonamides. | Decreases the nucleophilicity of the amino group. mdpi.com |
| Hydroxyl Group (-OH) | Esterification, etherification, oxidation to an aldehyde or carboxylic acid. | Increases the acidity of the hydroxyl group. cdnsciencepub.com |
| Chiral Center | Used as a scaffold for asymmetric synthesis. | Induces specific conformations and can enhance biological interactions. |
Potential in New Areas of Chemical Material Design
The unique properties imparted by the fluorine atom, such as increased thermal stability, chemical resistance, and hydrophobicity, make fluorinated compounds highly valuable in material science. mdpi.comsigmaaldrich.com25-3-amino-2-fluoropropan-1-ol is an emerging building block for the design of new functional materials. mdpi.comalfa-chemistry.com One notable application is in the development of advanced electrolyte materials. A recent patent describes the use of 3-amino-2-fluoropropan-1-ol (B3057275) in the in-situ preparation of a phosphate (B84403) polymer quasi-solid electrolyte. chiralen.comSuch materials are of great interest for applications in batteries and other electrochemical devices due to their potential for improved safety and performance.
Furthermore, the ability of fluorinated compounds to self-assemble and form ordered structures opens up possibilities in the design of functional polymers and coatings. nih.govresearchgate.netThe incorporation of this compound into polymer backbones could lead to materials with tailored properties, such as low surface energy, enhanced durability, and specific optical or electrical characteristics. researchgate.netacs.orgThe presence of both amino and hydroxyl groups provides reactive sites for polymerization and cross-linking.
Future research in this area will likely focus on:
Fluorinated Polymers: Synthesizing novel polymers and copolymers incorporating this compound to create materials with enhanced thermal and chemical stability for demanding applications in aerospace, electronics, and coatings. mdpi.comacs.org* Smart Materials: Developing responsive materials where the conformation or properties can be switched by external stimuli, leveraging the unique electronic and steric effects of the fluorine atom.
Biomaterials: Exploring the use of this building block in the creation of biocompatible and biodegradable materials for medical devices and drug delivery systems, where the fluorine atom can modulate surface properties and interactions with biological systems. acs.org
Q & A
Q. What are the optimal synthetic routes for (2S)-3-amino-2-fluoropropan-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound can be synthesized via asymmetric catalysis or chiral resolution. For example, fluorinated oxirane intermediates (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) can be hydrolyzed under controlled conditions to introduce the amino and hydroxyl groups stereoselectively . Enantiomeric purity is typically assessed using chiral HPLC or polarimetry, with protocols adapted from studies on structurally related amino alcohols like (2S)-2-amino-3-phenylpropan-1-ol . Key steps include:
- Use of chiral auxiliaries (e.g., (R)- or (S)-phenylethylamine) during intermediate formation.
- Quenching reactions at low temperatures to minimize racemization.
Q. How can researchers validate the structural configuration of this compound?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry. For instance, analogous compounds like (3S)-3-amino-3-(4-fluorophenyl)propan-1-ol were resolved via single-crystal diffraction . Alternative methods include:
- NMR spectroscopy : and NMR coupling patterns (e.g., vicinal couplings) to infer spatial arrangement .
- Vibrational circular dichroism (VCD) : Used to distinguish enantiomers in solution .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluorinated amino alcohols like this compound?
- Methodological Answer : Discrepancies may arise from differences in assay conditions or impurity profiles. Mitigation approaches include:
- Reproducibility checks : Standardize assays (e.g., enzyme inhibition studies) using purified batches (>99% ee) and control for solvent effects .
- Meta-analysis : Compare data across studies on structurally related compounds (e.g., (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid) to identify trends in fluorine’s electronic effects .
Q. How does fluorine substitution influence the compound’s stability under physiological conditions?
- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability but may alter solubility. Experimental protocols include:
Q. What role does this compound play in designing enzyme inhibitors?
- Methodological Answer : The compound serves as a scaffold for transition-state analogs. For example:
- Kinase inhibitors : Modify the hydroxyl group to phosphonate mimics, leveraging fluorine’s ability to modulate binding affinity via polar interactions .
- Protease substrates : Incorporate into peptide backbones to study fluorination’s impact on substrate recognition (e.g., using fluorinated amino acids as in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
